![molecular formula C7H7NO2S B170347 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-89-6](/img/structure/B170347.png)
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Overview
Description
“1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide” is a chemical compound with the CAS Number: 111248-89-6 . It has a molecular weight of 169.2 and its IUPAC name is 1,3-dihydro-2,1-benzisothiazole 2,2-dioxide . The compound appears as a white to light-gray to yellow solid .
Synthesis Analysis
A photocatalyzed and highly efficient trifluoromethylation of N-arylvinylsulfonamides using commercially available CF3SO2Cl as the trifluoromethyl radical source under blue LEDs is reported . The reaction proceeds through radical cyclization under mild conditions . An investigation of the substrate scope is performed to establish a general, synthetically useful protocol for the synthesis of novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in moderate to high yields .
Molecular Structure Analysis
The InChI code for “1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide” is 1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2 .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used as a reagent for transnitrosation under mild experimental conditions . It has also been involved in the formation of benzocyclobutene by thermal extrusion of sulfur dioxide . Furthermore, it has been used in the nitration, sulfonation, and iodination of its derivatives with electron-releasing and electron-withdrawing substituents .
Physical And Chemical Properties Analysis
The compound is stored in a sealed container in a dry room at room temperature . The physical form of the compound is a white to light-gray to yellow solid .
Scientific Research Applications
Synthesis of Benzo-γ-sultams
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide has been utilized in the synthesis of 1-aryl-benzo-γ-sultams. An efficient synthesis method was achieved using Rh-catalyzed intramolecular aromatic C-H functionalization of N,N-diaryl diazosulfonamides, with yields ranging from 65-99% (Yang & Xu, 2014).
Generation of Benzosultams
Another application is the generation of diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides via a three-component reaction. This process involves 2-ethynylbenzenesulfonamides, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates, producing sulfonated benzosultams in moderate to good yields (Zhou, Xia, & Wu, 2017).
Photocatalyzed Trifluoromethylation
In a study, a photocatalyzed and highly efficient trifluoromethylation of N-arylvinylsulfonamides was reported, using CF3SO2Cl under blue LEDs. This method was applied for the synthesis of novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides (Vytla et al., 2021).
Cycloaddition Reactions
Cycloaddition reactions involving N-aryl methylene benzo-fused sultams (2,3-dihydrobenzo[d]isothiazole 1,1-dioxides) have been studied for their ability to yield 5-spiro isoxazoline adducts with complete regioselectivity, influenced by steric hindrance from atropisomerism (Ryan, Francis, & Savage, 2013).
Synthesis of Cyclic Sulfonamides
Another significant application is the synthesis of novel cyclic sulfonamides, such as substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, via the thermal Diels-Alder reaction of triene derivatives (Greig, Tozer, & Wright, 2001).
Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo radical cyclization under mild conditions .
Biochemical Pathways
It is known that the compound can be used in the synthesis of novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides
Action Environment
It has been noted that the compound is stable to air and moisture across a broad range of temperatures .
Safety and Hazards
The compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The compound is a part of the Chemistry Organic Building Blocks and Sulfamides Chemistry Heterocyclic Building Blocks Benzothiazoles . It is used for research purposes only . It is expected that the compound will continue to be used in various chemical reactions and synthesis processes in the future .
properties
IUPAC Name |
1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWMDOIYUCEXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573817 | |
Record name | 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide | |
CAS RN |
111248-89-6 | |
Record name | 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIHYDRO-2,1-BENZISOTHIAZOLE 2,2-DIOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic strategies are available for preparing 1,3-dihydro-2,1-benzisothiazole 2,2-dioxides?
A: Several methods exist for synthesizing benzosultams. One approach involves the thermal extrusion of sulfur dioxide from 3-allyl-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides (3-allylbenzosultams), leading to the formation of aza-ortho-xylylenes. These intermediates can then undergo [, ] sigmatropic hydrogen shifts to form 1-(2-aminophenyl)buta-1,3-dienes. [] Another method utilizes a rhodium-catalyzed intramolecular aromatic C-H functionalization of N,N-diaryl diazosulfonamides to achieve high yields of 1-aryl-1,3-dihydrobenzo[c]isothiazole-2,2-dioxides. []
Q2: How do substituents on the benzosultam ring affect its reactivity?
A: The presence of specific substituents on the benzosultam ring significantly influences its reactivity. For instance, 1-alkyl-3-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides readily participate in vicarious nucleophilic substitution (VNS) reactions with nitroarenes. This reaction leads to the formation of 3-(nitroaryl)benzosultams, highlighting the impact of the chlorine substituent on the ring's reactivity. []
Q3: Can benzosultams be used as building blocks for more complex structures?
A: Absolutely. The dienes formed during the thermal extrusion of sulfur dioxide from 3-allylbenzosultams can react with dienophiles like N-phenylmaleimide (NPMI) or dimethyl fumarate in Diels-Alder reactions. These reactions yield adducts that can be further transformed into 6a,7,8,10a-tetrahydro-5H-phenanthridin-6-one derivatives. [] This exemplifies the utility of benzosultams as versatile intermediates in organic synthesis.
Q4: Are there any recent developments in utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in organic synthesis?
A: Recent research has focused on utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in photocatalytic reactions. For example, a visible-light-promoted radical cyclization of N-arylvinylsulfonamides using CF3SO2Cl as the trifluoromethyl radical source provides access to novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides. This method has also been successfully applied to incorporate difluoromethyl and trifluoroethyl groups onto the benzosultam scaffold. []
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